3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one
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Overview
Description
3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes methoxy groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-2-(4-hydroxyphenyl)-1-phenylpropan-1-one
- 3,3-Dimethoxy-2-(4-chlorophenyl)-1-phenylpropan-1-one
- 3,3-Dimethoxy-2-(4-nitrophenyl)-1-phenylpropan-1-one
Uniqueness
3,3-Dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
22755-95-9 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3,3-dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-20-15-11-9-13(10-12-15)16(18(21-2)22-3)17(19)14-7-5-4-6-8-14/h4-12,16,18H,1-3H3 |
InChI Key |
LSENVDYZVYQSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(OC)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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